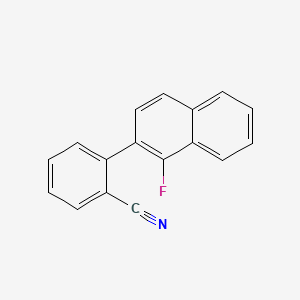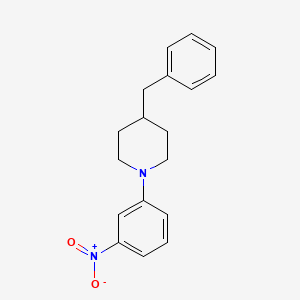![molecular formula C12H10O4 B14196587 4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one CAS No. 873553-03-8](/img/structure/B14196587.png)
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one is a compound belonging to the class of organic compounds known as pyranones. These compounds are characterized by a pyran ring, a six-membered ring containing one oxygen atom, fused to a ketone group. The presence of hydroxyl groups and a phenylmethyl substituent makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 4-hydroxy-6-methyl-2H-pyran-2-one under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out in an ethanol solvent .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant properties.
Medicine: Research has explored its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also contributes to its biological activity, particularly its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxyphenylacetate
- 4-Hydroxy-2-mercapto-6-methylpyrimidine
- 4-Hydroxyphenylacetic acid
Uniqueness
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one is unique due to its combination of a pyranone ring with hydroxyl and phenylmethyl substituents. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
873553-03-8 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4-hydroxy-6-[(4-hydroxyphenyl)methyl]pyran-2-one |
InChI |
InChI=1S/C12H10O4/c13-9-3-1-8(2-4-9)5-11-6-10(14)7-12(15)16-11/h1-4,6-7,13-14H,5H2 |
InChI Key |
FPMOOGQNEUWECP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=CC(=O)O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene](/img/structure/B14196508.png)
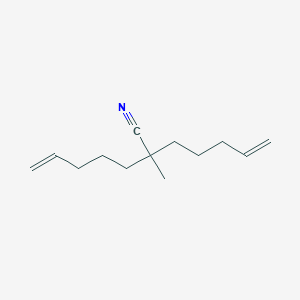
![4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine](/img/structure/B14196527.png)
![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)
![(5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14196529.png)
![4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B14196537.png)
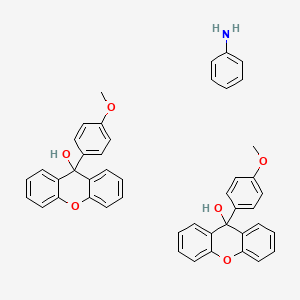
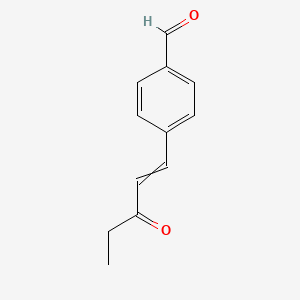
![2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14196551.png)
![4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid](/img/structure/B14196553.png)
![N-Benzyl-N-[(dimethylphosphoryl)methyl]-N'-phenylurea](/img/structure/B14196557.png)
